Z-GLN(MTT)-OH
CAS No.: 144317-19-1
Cat. No.: VC0554466
Molecular Formula: C33H32N2O5
Molecular Weight: 536.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144317-19-1 |
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Molecular Formula | C33H32N2O5 |
Molecular Weight | 536.63 |
IUPAC Name | (2S)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
Standard InChI | InChI=1S/C33H32N2O5/c1-24-17-19-28(20-18-24)33(26-13-7-3-8-14-26,27-15-9-4-10-16-27)35-30(36)22-21-29(31(37)38)34-32(39)40-23-25-11-5-2-6-12-25/h2-20,29H,21-23H2,1H3,(H,34,39)(H,35,36)(H,37,38)/t29-/m0/s1 |
SMILES | CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structure
Z-GLN(MTT)-OH, with the CAS number 144317-19-1, is a protected form of glutamine featuring the benzyloxycarbonyl (Z) group at the alpha-amino position and the 4-methyltrityl (MTT) group protecting the side-chain amide. The compound has a molecular formula of C33H32N2O5 and a molecular weight of 536.62 g/mol . Its systematic name is (2S)-2-{[(benzyloxy)carbonyl]amino}-4-{[(4-methylphenyl)diphenylmethyl]carbamoyl}butanoic acid .
Several synonyms exist for this compound, including:
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Z-GLUTAMINE(MTT)-OH
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Z-N-DELTA-METHYLTRITYL-L-GLUTAMINE
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Nalpha-Z-Ndelta-methyltrityl-L-glutamine
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N-ALPHA-CARBOBENZOXY-N-GAMMA-(4-METHYLTRITYL)-L-GLUTAMINE
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n2-((Benzyloxy)carbonyl)-n5-(diphenyl(p-tolyl)methyl)-l-glutamine
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L-Glutamine, N-[(4-methylphenyl)diphenylmethyl]-N2-[(phenylmethoxy)carbonyl]-
Physical and Chemical Properties
The physical and chemical properties of Z-GLN(MTT)-OH are summarized in the following table:
Synthesis and Protection Strategy
Z-GLN(MTT)-OH represents an important tool in peptide chemistry due to its orthogonal protection strategy. The Z-group (benzyloxycarbonyl) protects the α-amino group while the MTT (4-methyltrityl) group protects the side-chain amide function of glutamine. This protection scheme is particularly valuable in solid-phase peptide synthesis (SPPS) where selective deprotection is required.
The MTT protecting group is acid-sensitive and can be selectively removed under mild acidic conditions, making it compatible with Fmoc/tBu SPPS strategies . This selective deprotection capability allows for the modification of the glutamine side chain while keeping other protecting groups intact during peptide synthesis.
Related Protection Strategies
While Z-GLN(MTT)-OH utilizes the MTT protecting group, other similar strategies exist for protecting glutamine in peptide synthesis. For comparison, Z-Gln(Trt)-OH (CAS: 132388-60-4) employs the trityl (Trt) group instead of the 4-methyltrityl group, with a molecular weight of 522.6 g/mol .
In the synthesis of complex peptides, Z-L-Gln(Trt)-OH has been reported to be converted into Weinreb amides using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) . Similar approaches can be applied to Z-GLN(MTT)-OH due to the similar reactivity of these protecting groups.
Preparation of Stock Solutions
When working with Z-GLN(MTT)-OH in laboratory settings, proper preparation of stock solutions is essential. The following table provides guidance for preparing stock solutions of different concentrations based on the amount of compound available:
Concentration | 1 mg | 5 mg | 10 mg |
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1 mM | 1.8635 mL | 9.3174 mL | 18.6348 mL |
5 mM | 0.3727 mL | 1.8635 mL | 3.727 mL |
10 mM | 0.1863 mL | 0.9317 mL | 1.8635 mL |
For optimal use, it is recommended to follow these guidelines when handling Z-GLN(MTT)-OH:
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Select an appropriate solvent for preparing stock solutions based on the solubility of the product.
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Once prepared, store solutions in separate packages to avoid product degradation from repeated freezing and thawing.
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When stored at -80°C, use within 6 months; when stored at -20°C, use within 1 month.
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To enhance solubility, heat the tube to 37°C and oscillate in an ultrasonic bath for some time .
Applications in Peptide Chemistry
Z-GLN(MTT)-OH plays a significant role in peptide synthesis, particularly in the development of complex peptides with biological activity. The compound's orthogonal protection strategy makes it valuable for the synthesis of peptides requiring selective modifications at specific glutamine residues.
Peptide Synthesis Strategies
In the synthesis of complex peptides such as cyclodepsipeptides, protected glutamine derivatives play a critical role. For example, in the synthesis of pipecolidepsin A, Z-L-Gln(Trt)-OH was converted into a Weinreb amide using EDC and HOBt, and then reduced to the corresponding aldehyde . Similar strategies could be employed with Z-GLN(MTT)-OH due to the comparable chemical properties of the MTT and Trt protecting groups.
In solid-phase peptide synthesis, the acid-sensitive MTT protecting group allows for selective deprotection under mild acidic conditions, enabling site-specific modifications. This property is similar to that observed with Fmoc-Lys(Mtt)-OH, which contains the acid-sensitive 4-methyltrityl (Mtt) protecting group at the ε-NH2 position and is used in the synthesis of ubiquitylated peptides .
Supplier | Product Number | Packaging | Price | Updated | Country |
---|---|---|---|---|---|
TRC | G650135 | 50mg | $45 | 2021-12-16 | - |
Crysdot | CD21014045 | 5g | $698 | 2021-12-16 | - |
Nextpeptide Inc | - | - | - | - | China |
Shanghai Hanhong Scientific Co.,Ltd. | - | - | - | - | China |
Kokusan Chemical Co., Ltd. | - | 1g, 5g, 25g | - | 2025-01-15 | Japan |
GlpBio | GA23778 | - | - | 2023-01-01 | - |
This wide availability from multiple suppliers ensures that researchers can access Z-GLN(MTT)-OH for their experimental needs, although prices may vary significantly depending on the quantity and supplier.
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